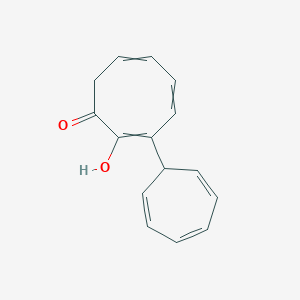
3-(Cyclohepta-2,4,6-trien-1-yl)-2-hydroxycycloocta-2,4,6-trien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohepta-2,4,6-trien-1-yl)-2-hydroxycycloocta-2,4,6-trien-1-one is an organic compound that belongs to the class of non-benzenoid aromatic compounds. It consists of a seven-membered ring with three conjugated double bonds and a ketone group, along with an additional hydroxyl group. This compound is related to tropone and tropolone, which are known for their unique aromatic properties .
Méthodes De Préparation
The synthesis of 3-(Cyclohepta-2,4,6-trien-1-yl)-2-hydroxycycloocta-2,4,6-trien-1-one can be achieved through various methods. One common synthetic route involves the oxidation of cycloheptatriene using selenium dioxide. Another method includes the indirect synthesis from tropinone via Hofmann elimination and bromination . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the compound reacts with reagents like bromine or aniline
Ring Contraction: Under certain conditions, it can undergo ring contraction to form benzoic acid.
Common reagents used in these reactions include potassium hydroxide, bromine, and various acids. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(Cyclohepta-2,4,6-trien-1-yl)-2-hydroxycycloocta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Some derivatives have shown promise in medicinal chemistry for their potential therapeutic effects.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets through its aromatic ring and functional groups. The triene ring and ketone group contribute to its reactivity, allowing it to participate in various chemical reactions. The hydroxyl group can form hydrogen bonds, influencing its interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar compounds include tropone and tropolone, which share the seven-membered ring structure with conjugated double bonds. 3-(Cyclohepta-2,4,6-trien-1-yl)-2-hydroxycycloocta-2,4,6-trien-1-one is unique due to the presence of both a ketone and a hydroxyl group, which impart distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
61173-52-2 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
3-cyclohepta-2,4,6-trien-1-yl-2-hydroxycycloocta-2,4,6-trien-1-one |
InChI |
InChI=1S/C15H14O2/c16-14-11-7-3-6-10-13(15(14)17)12-8-4-1-2-5-9-12/h1-10,12,17H,11H2 |
Clé InChI |
GUZNUTIPSAGZEF-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=CC(=C(C1=O)O)C2C=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


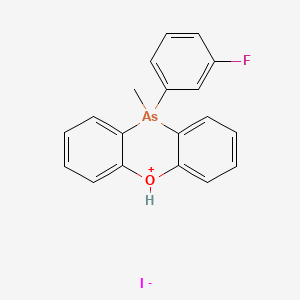
![N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine](/img/structure/B14588509.png)
![5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid](/img/structure/B14588515.png)
![Morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]-](/img/structure/B14588517.png)
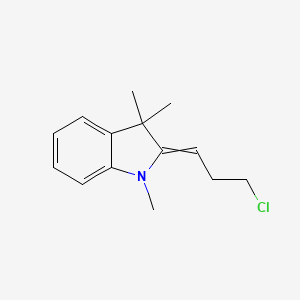

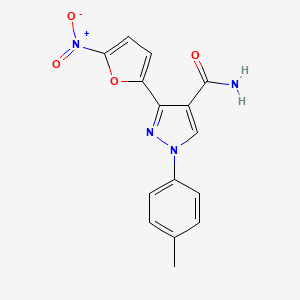
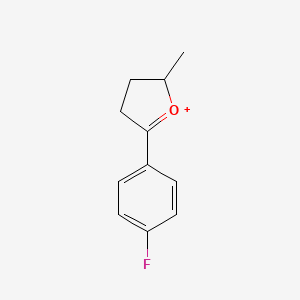
![magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide](/img/structure/B14588562.png)
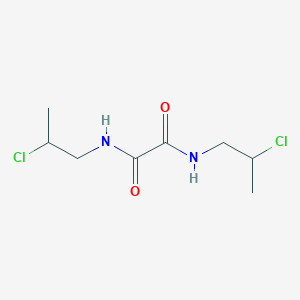
![2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene](/img/structure/B14588570.png)
![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14588572.png)
![7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14588578.png)
![Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14588579.png)
